molecular formula C20H20N2O4 B2619441 N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide CAS No. 1705359-33-6

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide

Cat. No. B2619441
CAS RN: 1705359-33-6
M. Wt: 352.39
InChI Key: SGKNRKUSYCEECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide, also known as FNA, is a small molecule that has gained attention in recent years due to its potential use in scientific research. It is a synthetic compound that has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.

Mechanism of Action

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide works by binding to specific proteins and enzymes, altering their activity and function. This can lead to changes in various biological processes, including cell signaling, metabolism, and gene expression. The exact mechanism of action of N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is still being studied, but it is believed to involve the formation of covalent bonds with specific amino acid residues in target proteins.
Biochemical and Physiological Effects:
N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes involved in metabolic pathways, the modulation of cell signaling pathways, and the induction of apoptosis in cancer cells. These effects make N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide a valuable tool for studying different biological processes and for identifying potential drug targets.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide in lab experiments is its high purity and specificity. This ensures that the effects observed are due to the compound itself and not to impurities or contaminants. Additionally, N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is that it may not be suitable for all types of experiments, as its effects may be too specific or too general for certain applications.

Future Directions

There are many potential future directions for research involving N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide. One area of interest is the development of new drugs that target specific enzymes or proteins that are affected by N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide. Additionally, N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide could be used to study the effects of different drugs on biological processes, potentially leading to the identification of new drug targets. Finally, N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide could be used to investigate the role of specific enzymes and proteins in disease states, leading to a better understanding of the underlying mechanisms of various diseases.

Synthesis Methods

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide can be synthesized using a multi-step process that involves the reaction of furan-2-carboxylic acid with naphthalene-1,3-diol to form a diester intermediate. This intermediate is then reacted with 3-hydroxy-3-(naphthalen-1-yl)propylamine to form the final product, N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide. This method has been optimized to yield high purity N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide, making it suitable for use in scientific research.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide has been shown to have a variety of applications in scientific research. It has been used as a fluorescent probe to study protein-ligand interactions, as well as to investigate the role of specific enzymes in biochemical pathways. N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide has also been used to study the effects of different drugs on biological processes, making it a valuable tool in drug discovery research.

properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-18(17-9-3-6-14-5-1-2-8-16(14)17)10-11-21-19(24)20(25)22-13-15-7-4-12-26-15/h1-9,12,18,23H,10-11,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKNRKUSYCEECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NCC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide

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